molecular formula C16H10O6 B3027823 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo- CAS No. 1401414-53-6

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-

Cat. No.: B3027823
CAS No.: 1401414-53-6
M. Wt: 298.25 g/mol
InChI Key: YKISYDZIAJHSTM-UHFFFAOYSA-N
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Description

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo (2-ACM9D) is a synthetic compound that has recently been studied for its potential applications in scientific research. 2-ACM9D is a derivative of anthracene, which is a naturally occurring polycyclic aromatic hydrocarbon (PAH). 2-ACM9D is a light yellow crystalline solid that is soluble in water and other organic solvents. It has been used in a variety of research applications, such as drug development, biochemistry, and environmental science.

Scientific Research Applications

Antipsoriatic Properties and Redox Modulation

A series of novel carboxylic and hydroxamic acids derived from 1,8-dihydroxy-9(10H)-anthracenone demonstrated significant antipsoriatic properties along with enzyme inhibitory and antiproliferative activities. These compounds, through their structural modifications, exhibited increased inhibitory activity against 5-lipoxygenase and retained antiproliferative effects, while reducing prooxidant properties and exhibiting antioxidant capabilities, in contrast to the traditional antipsoriatic drug, anthralin (Müller & Prinz, 1997).

Substituent Effects and Synthesis

Research on isomeric dichloroethano-bridged anthracene derivatives highlighted the significance of geometric arrangements in determining the rates of base-catalyzed hydrolyses and reactions with diphenyldiazomethane. This study provides insights into the angular dependence of substituent effects within the anthracene framework (Grubbs et al., 1971).

Resolution and Chiral Applications

The resolution of racemic 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline resulted in the isolation of optically active isomers, demonstrating the compound's potential in chiral synthesis and applications (Ramanathan & Periasamy, 1998).

Opto-electronic Material Development

Dihydroxy-9,10-dihydroanthracene's synthesis from 1,8-dihydroxy-9,10-anthraquinone presents it as a promising intermediate in creating organic opto-electronic materials, highlighting its role in advancing materials science and technology (Shi-jun Zheng, 2005).

Biomimetic Synthesis

The intramolecular condensation of certain derivatives under basic conditions led to the formation of dihydroxyanthraquinones, a process that mimics natural synthesis pathways and can be applied in the biomimetic synthesis of complex organic molecules (Uno et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Rhein It is known to induce a necrosis-apoptosis switch in injured pancreatic acinar cells , suggesting that it may interact with cellular components involved in cell death pathways.

Mode of Action

It is known to demonstrate anti-arthritic activity without inhibiting prostaglandin synthesis , indicating that it may exert its effects through alternative inflammatory pathways

Pharmacokinetics

Its pharmacokinetics have been studied , suggesting that it is absorbed and distributed within the body, metabolized, and eventually excreted

Result of Action

Rhein has been shown to induce a switch from necrosis to apoptosis in injured pancreatic acinar cells . This suggests that it may have a protective effect on these cells, potentially limiting the extent of injury and promoting cell survival.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, are not fully understood yet. It is known that it has interesting magnetic and luminescent properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, is not yet fully elucidated. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, within cells and tissues are not well-understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name

3,5-dihydroxy-4-methyl-9,10-dioxoanthracene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-6-11-8(5-9(13(6)18)16(21)22)14(19)7-3-2-4-10(17)12(7)15(11)20/h2-5,17-18H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKISYDZIAJHSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
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2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
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2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
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2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
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2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
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2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-

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